4-Hydroxy-6-methoxypyridine-2-carboxylic acid
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Overview
Description
4-Hydroxy-6-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methoxypyridine-2-carboxylic acid typically involves the hydroxylation and methoxylation of pyridine derivatives. One common method is the reaction of 2-chloro-6-methoxypyridine with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 4-oxo-6-methoxypyridine-2-carboxylic acid.
Reduction: Products include 4-hydroxy-6-methoxypyridine-2-methanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-methoxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
3-Hydroxy-4-methoxypyridine-2-carboxylic acid: Similar structure but with the hydroxyl and methoxy groups at different positions.
Uniqueness
4-Hydroxy-6-methoxypyridine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
6-methoxy-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-6-3-4(9)2-5(8-6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |
InChI Key |
FQZZQZDNFIXEIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(N1)C(=O)O |
Origin of Product |
United States |
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